N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(4-ethoxyphenyl)oxalamide
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Overview
Description
N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(4-ethoxyphenyl)oxalamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a dimethylamino group, a naphthalene ring, and an ethoxyphenyl group, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(4-ethoxyphenyl)oxalamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:
Formation of the Naphthalene Intermediate: The naphthalene ring is functionalized with a dimethylamino group through a Friedel-Crafts alkylation reaction.
Coupling with Ethoxyphenyl Group: The functionalized naphthalene intermediate is then coupled with an ethoxyphenyl group using a palladium-catalyzed cross-coupling reaction.
Oxalamide Formation: The final step involves the formation of the oxalamide linkage through a condensation reaction between the intermediate and oxalyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(4-ethoxyphenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It may serve as a fluorescent probe for studying biological processes due to its naphthalene moiety.
Medicine: The compound could be investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: It may find applications in the development of new materials, such as polymers or dyes.
Mechanism of Action
The mechanism of action of N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(4-ethoxyphenyl)oxalamide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The naphthalene ring can intercalate with DNA, potentially affecting gene expression. The dimethylamino group may also participate in hydrogen bonding or electrostatic interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
N1-(2-(dimethylamino)-2-(phenyl)ethyl)-N2-(4-ethoxyphenyl)oxalamide: Similar structure but lacks the naphthalene ring.
N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide: Similar structure but with a methoxy group instead of an ethoxy group.
Uniqueness
N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(4-ethoxyphenyl)oxalamide is unique due to the presence of both the naphthalene ring and the ethoxyphenyl group, which confer distinct chemical and physical properties
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-naphthalen-1-ylethyl]-N'-(4-ethoxyphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3/c1-4-30-19-14-12-18(13-15-19)26-24(29)23(28)25-16-22(27(2)3)21-11-7-9-17-8-5-6-10-20(17)21/h5-15,22H,4,16H2,1-3H3,(H,25,28)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGAVHLHWPHWZSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CC3=CC=CC=C32)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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